(E)-2-Iodobut-2-ene-1,4-diol
Description
Significance of Vinylic Halides as Synthetic Intermediates
Vinylic halides are organic compounds in which a halogen atom is directly attached to a carbon atom of a carbon-carbon double bond. fiveable.me This structural feature imparts unique reactivity, making them highly versatile intermediates in a variety of organic transformations. One of their most significant applications is in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. wikipedia.orgacs.org
These reactions, including the Suzuki-Miyaura, Stille, and Heck couplings, are fundamental tools for constructing complex molecular architectures from simpler precursors. wikipedia.org The reactivity of vinylic halides in these transformations is influenced by the nature of the halogen atom, with iodides generally exhibiting the highest reactivity, followed by bromides and chlorides. This trend is attributed to the decreasing bond strength of the carbon-halogen bond, which facilitates the initial oxidative addition step in the catalytic cycle.
Beyond cross-coupling reactions, vinylic halides can also participate in other important transformations. For instance, they can undergo elimination reactions under basic conditions to form alkynes. fiveable.mebritannica.com They can also be converted into Grignard reagents, which are powerful nucleophiles for the formation of new carbon-carbon bonds. britannica.com The stereochemistry of the vinylic halide is often retained in these reactions, allowing for the synthesis of stereochemically defined products. fiveable.me
Role of Unsaturated 1,4-Diols in Constructing Complex Molecular Architectures
Unsaturated 1,4-diols are a class of organic compounds characterized by a carbon-carbon double bond positioned between two hydroxyl-bearing carbons. This arrangement of functional groups makes them valuable building blocks in the synthesis of a diverse range of complex molecules, including natural products and heterocyclic compounds. acs.orgnih.gov
The hydroxyl groups in unsaturated 1,4-diols can be readily transformed into other functional groups, such as ethers, esters, and halides, providing a handle for further synthetic manipulations. The double bond can also participate in a variety of reactions, including hydrogenation, epoxidation, and dihydroxylation, allowing for the introduction of new stereocenters and functional groups.
A key application of unsaturated 1,4-diols is in the synthesis of five- and six-membered heterocyclic rings, which are common motifs in many biologically active molecules. For example, through a series of transformations including cyclization and dehydration, unsaturated 1,4-diols can be converted into furans, pyrroles, and thiophenes. rsc.org Furthermore, the stereoselective synthesis of unsaturated 1,4-diols has been a significant area of research, as the stereochemistry of these diols can dictate the stereochemistry of the final product. acs.orgrsc.org
Overview of Iodine-Containing Organic Compounds in Chemical Transformations
Iodine-containing organic compounds, or organoiodine compounds, play a crucial role in modern organic synthesis due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making organoiodine compounds highly reactive and thus excellent substrates for a wide range of chemical transformations. nih.govchemistryviews.org
One of the most prominent applications of organoiodine compounds is in transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgacs.org Their high reactivity allows these reactions to proceed under mild conditions and with high efficiency, making them particularly useful in the synthesis of complex molecules. In addition to their role as coupling partners, organoiodine compounds can also be used as electrophiles in various reactions, reacting with a wide range of nucleophiles to form new chemical bonds. chemistryviews.org
Furthermore, the field of hypervalent iodine chemistry has emerged as a powerful tool in organic synthesis. numberanalytics.com Hypervalent iodine reagents, in which the iodine atom is in a higher oxidation state (+3 or +5), are versatile and environmentally friendly oxidizing agents. numberanalytics.com They are used in a variety of transformations, including the oxidation of alcohols to aldehydes and ketones, and the α-functionalization of carbonyl compounds. numberanalytics.com
Contextualization of (E)-2-Iodobut-2-ene-1,4-diol within Contemporary Organic Chemistry Research
This compound is a bifunctional molecule that possesses both a vinylic iodide and an allylic diol moiety. sigmaaldrich.comuni.lu This unique combination of functional groups makes it a highly attractive building block for the synthesis of complex and diverse molecular architectures. The vinylic iodide can serve as a handle for the introduction of various substituents through cross-coupling reactions, while the diol functionality provides a platform for further synthetic modifications, including the formation of heterocyclic rings.
The "E" designation in its name refers to the stereochemistry of the double bond, indicating that the two highest priority groups on each carbon of the double bond are on opposite sides. This stereochemical information is crucial, as it can influence the stereochemical outcome of subsequent reactions.
Research involving this compound and related structures focuses on exploring its reactivity and harnessing its synthetic potential. For instance, it can be used as a precursor for the synthesis of substituted furans and other heterocyclic systems. The diol can be protected, and the vinylic iodide can undergo a cross-coupling reaction, followed by deprotection and cyclization to yield the desired heterocycle.
Moreover, the presence of both a nucleophilic diol and an electrophilic vinylic iodide within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures. The study of such reactions provides valuable insights into the interplay of different functional groups and their influence on the outcome of chemical transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-iodobut-2-ene-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c5-4(3-7)1-2-6/h1,6-7H,2-3H2/b4-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFFVUNQEUALNI-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CO)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C(\CO)/I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies of E 2 Iodobut 2 Ene 1,4 Diol
Strategies for the Stereoselective Introduction of the Iodine Moiety
The precise placement of the iodine atom with the correct (E)-stereochemistry is a critical aspect of synthesizing 2-Iodobut-2-ene-1,4-diol. This is often achieved through carefully controlled iodination reactions on suitable unsaturated precursors.
Iodination Reactions of Unsaturated Diols or Precursors
Direct iodination of a pre-formed (E)-but-2-ene-1,4-diol or a protected derivative is a primary strategy. The choice of iodinating agent and reaction conditions is crucial to prevent side reactions and ensure high stereoselectivity. Reagents such as molecular iodine (I₂) can be employed, often in the presence of a mild base to neutralize the hydrogen iodide byproduct. The electrophilic nature of iodine allows for its addition across the double bond, followed by elimination to yield the desired vinyl iodide.
In a related approach, the iodohydroxylation of 1,2-allenylic sulfoxides using iodine has been shown to produce 3-hydroxy-2-iodo-2-(E)-alkenyl sulfides stereoselectively. mdpi.com This suggests that allene-type precursors could also serve as a platform for introducing the iodo and hydroxyl groups with the desired stereochemistry.
Furthermore, the conversion of 2-butyn-1,4-diol can lead to iodo-substituted allylic alcohols. For instance, treatment of 2-butyn-1,4-diol with in situ generated trimethylsilyl (B98337) iodide can produce (Z)-2,4-diiodobut-2-en-1-ol. nih.gov While this provides the Z-isomer, modifications of this approach could potentially be tailored to favor the E-isomer.
Methods Utilizing Hypervalent Iodine Reagents in Butene Systems
Hypervalent iodine reagents offer a powerful and often milder alternative to molecular iodine for iodination reactions. Reagents like [Bis(trifluoroacetoxy)iodo]benzene (PIFA) can be used in conjunction with an iodine source, such as potassium iodide, for reactions like ethoxyiodination of enamides. mdpi.com While not directly applied to butene-1,4-diol, this methodology highlights the potential of hypervalent iodine reagents in achieving stereoselective iodination. These reagents are known for their ability to promote clean and efficient transformations under controlled conditions. acsgcipr.org
The use of hypervalent iodine reagents in vicinal dioxygenation of olefins is another relevant area. organic-chemistry.org This suggests that a strategy involving the simultaneous or sequential introduction of the hydroxyl and iodo functionalities on a butene backbone, mediated by hypervalent iodine, is a feasible synthetic route.
Approaches for Constructing the (E)-But-2-ene-1,4-diol Framework
The synthesis of the core (E)-but-2-ene-1,4-diol structure can be accomplished through several reliable methods, including olefination reactions, functionalization of alkynes, and multi-component coupling reactions.
Olefination Strategies for (E)-Alkene Formation
Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, are classic methods for the stereoselective synthesis of alkenes. To obtain the (E)-isomer of but-2-ene-1,4-diol, a stabilized ylide in a Wittig reaction or a phosphonate (B1237965) ester in a Horner-Wadsworth-Emmons reaction would typically be reacted with two equivalents of formaldehyde (B43269) or a protected form thereof. The inherent (E)-selectivity of these reactions with stabilized reagents makes them a strong choice for constructing the desired alkene geometry.
Functionalization of Alkynes leading to (E)-But-2-ene-1,4-diol Derivatives
The reduction of 2-butyne-1,4-diol (B31916) is a direct and widely used method for the synthesis of 2-butene-1,4-diol. chemicalbook.comchemicalbook.com To achieve the desired (E)-stereochemistry, a dissolving metal reduction, such as with sodium in liquid ammonia (B1221849), is the classic approach for the anti-addition of hydrogen across the triple bond.
Alternatively, hydrosilylation of 2-butyne-1,4-diol followed by protodesilylation can also yield (E)-alkenes. Modern catalytic methods, including those using palladium or other transition metals, can offer high selectivity for the (E)-isomer under milder conditions. For instance, a Schiff base modified palladium nanocatalyst has shown excellent performance in the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol. chemicalbook.com
Furthermore, the reaction of 1,2-dialuminoalkenes, derived from alkynes, with paraformaldehyde can produce 1,4-diols with an (E)-configuration. researchgate.net This method represents an interesting approach to constructing the desired framework.
A study on the conversion of 2-butyn-1,4-diol using trimethylsilyl iodide yielded a (Z)-iodoallylic alcohol derivative, demonstrating that functionalization and iodination can be concurrent. nih.gov Tailoring the reaction conditions or reagents could potentially shift the stereochemical outcome to the (E)-isomer.
Table 1: Comparison of Alkyne Reduction Methods for (E)-But-2-ene-1,4-diol Synthesis
| Reduction Method | Reagents | Typical Stereoselectivity | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Dissolving Metal Reduction | Na/NH₃ | High (E)-selectivity | Well-established, high yields | Requires cryogenic conditions, handling of reactive metals |
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | High (Z)-selectivity | Milder conditions, catalytic | Typically yields the (Z)-isomer, catalyst poisoning |
| Hydrosilylation/Protodesilylation | Hydrosilane, Catalyst | High (E)-selectivity | Good functional group tolerance | Multi-step process |
| Palladium-catalyzed Reduction | Pd catalyst, H₂ | Variable | Can be tuned for (E) or (Z) | Catalyst and ligand dependent |
Multi-component Coupling Reactions Incorporating Butene and Diol Units
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. frontiersin.orgorganic-chemistry.orgscielo.brpreprints.orgbeilstein-journals.org While a specific MCR for the direct synthesis of (E)-2-Iodobut-2-ene-1,4-diol is not prominently reported, the principles of MCRs suggest a plausible route. A hypothetical MCR could involve the coupling of a two-carbon carbonyl-containing fragment (like glyoxal), an iodine-containing nucleophile, and a suitable one-carbon component that can be functionalized to a hydroxymethyl group. The development of such a reaction would be a novel and atom-economical approach to the target molecule.
Stereocontrolled Synthetic Pathways to Obtain the (E)-Isomer
Achieving the (E)-configuration of the iodinated double bond while maintaining the desired stereochemistry of the 1,4-diol requires highly specialized synthetic routes. These pathways often involve either creating the diol stereocenters first and then introducing the iodoalkene, or constructing the iodoalkene with subsequent diol formation.
The synthesis of enantioenriched 1,4-diols is a critical first step in many strategies, as these diols serve as key precursors. mdpi.com These optically active diols are valuable structural motifs in numerous biologically active compounds and are used as precursors for important chiral ligands. mdpi.com
Several powerful asymmetric strategies have been developed to produce chiral 1,4-diols:
Asymmetric Hydrogenation: One of the most direct methods is the asymmetric hydrogenation of prochiral 1,4-dicarbonyl compounds. mdpi.com Ruthenium catalysts, particularly those using chiral ligands like BINAP and diamines, have demonstrated high enantio- and diastereoselectivities (up to >99% ee and de) in converting 1,4-diketones to the corresponding chiral 1,4-diols. acs.org Similarly, alcohol dehydrogenases, such as RasADH from Ralstonia sp., have been employed as biocatalysts for the stereoselective reduction of 1,4-diaryl-1,4-diones. mdpi.com
Dynamic Kinetic Resolution (DKR): This technique has been successfully applied to the asymmetric hydrogenation of racemic α-substituted lactones. Iridium catalysts featuring SpiroPAP ligands can hydrogenate these lactones to produce a wide array of chiral diols in high yields (80–95%) and with high enantioselectivity (up to 95% ee). rsc.org
Boronate Chemistry: Tandem allylboration–allenylboration sequences provide a pathway to 1,4-diols with controlled stereochemistry. acs.org The reaction of bis-borodienes with aldehydes can create three new stereocenters with high diastereoselectivity. acs.org Another advanced method involves the homologation of boronic esters. This iterative process, using enantiopure magnesium carbenoids, allows for the construction of 1,5-polyols with complete stereocontrol, a strategy that can be adapted for 1,4-diols. acs.org A methodology for synthesizing enantioenriched syn-E-2-ene-1,4-diols has been developed using the asymmetric deprotonation of an alkyl benzoate, followed by reaction with a β-silyl vinyl boronic acid ester and subsequent trapping with an aldehyde. rsc.org
| Method | Catalyst/Reagent | Substrate | Key Features | Reported Selectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | trans-RuCl₂[(S)-BINAP)][(S)-Daipen] | 1,4-Diketones | Direct, efficient conversion to chiral diols. | Up to >99% ee and de | acs.org |
| Enzymatic Reduction | Alcohol Dehydrogenase (RasADH) | 1,4-Diketones | High stereoselectivity under mild conditions. | High | mdpi.com |
| Dynamic Kinetic Resolution | Ir-SpiroPAP | Racemic α-substituted lactones | High efficiency for preparing a range of chiral diols. | Up to 95% ee | rsc.org |
| Tandem Allylboration | Bis-borodienes | Aldehydes | Creates multiple stereocenters in one sequence. | High diastereoselectivity | acs.org |
| Asymmetric Deprotonation / Boronate Chemistry | sBuLi/(-)-sparteine, β-silyl vinyl boronic acid ester | Alkyl benzoates and aldehydes | Forms syn-E-2-ene-1,4-diols. | High diastereoselectivity | rsc.org |
The introduction of an iodine atom at the C2 position of the butene backbone with (E)-stereochemistry is a significant synthetic hurdle. The low reactivity of molecular iodine often necessitates activation for effective electrophilic substitution. ajol.info
Key strategies for the regioselective iodination include:
Iodination of Alkynes: A direct approach to (E)-alkenyl iodides is the anti-addition of iodine across an alkyne. Research has shown that starting from 2-butyne-1,4-diol, it is possible to synthesize derivatives of this compound. researchgate.net Electrophilic iodination of alkynes can be achieved using various reagent systems. For instance, the combination of molecular iodine (I₂) and an oxidizing agent is a common strategy. mdpi.com A system using ammonium (B1175870) persulfate as the oxidant and an iodide salt as the iodine source in water has been shown to produce (E)-diiodoalkenes from alkynes, proceeding through an anti-addition mechanism. mdpi.com
Electrophilic Iodinating Reagents: A wide variety of reagents have been developed for the iodination of unsaturated systems and aromatic compounds, which can be adapted for specific substrates. These include N-iodosuccinimide (NIS) often paired with an acid catalyst, iodine monochloride (ICl), and systems using silver salts like AgNO₃ or Ag₂SO₄ to activate I₂. ajol.infomdpi.comnih.gov For electron-rich systems, a combination of N-chlorosuccinimide (NCS) and sodium iodide has proven effective for regioselective iodination. researchgate.net The choice of reagent and conditions, including the solvent, can significantly influence the regioselectivity of the iodination. nih.gov
| Reagent System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| I₂ / (NH₄)₂S₂O₈ in H₂O | Alkynes | Anti-addition mechanism leads to (E)-alkenes. Green solvent. | mdpi.com |
| N-Iodosuccinimide (NIS) / Acid Catalyst | Alkenes, Aromatics | Common and effective electrophilic iodination. | ajol.infonih.gov |
| Ag₂SO₄ / I₂ | Aromatics | Silver salt activates iodine for electrophilic attack. | nih.gov |
| NCS / NaI in Acetic Acid | Electron-rich aromatics | Efficient for activated systems with high regioselectivity. | researchgate.net |
| Grignard reaction on 2-butyne-1,4-diol followed by iodination | 2-butyne-1,4-diol | Direct synthesis of this compound derivatives. | researchgate.net |
Comparison of Synthetic Efficiency and Green Chemistry Principles
Traditional iodination methods often rely on stoichiometric amounts of harsh or toxic reagents, such as strong oxidants (e.g., nitric acid, CrO₃) or heavy metals, which generate significant waste. ajol.infomdpi.com While effective, these methods score poorly on green chemistry metrics like atom economy and E-factor (Environmental Factor).
In contrast, modern approaches increasingly focus on sustainability:
Catalytic Methods: The use of catalytic amounts of a reagent, such as ceric ammonium nitrate (B79036) (CAN) or other transition metals, to activate molecular iodine reduces waste and improves atom economy. researchgate.net Hypervalent iodine catalysis, using O₂ as the terminal oxidant, represents an attractive green alternative to metal-catalyzed reactions. acs.org
Solvent-Free and Alternative Solvents: Mechanochemistry, where reactions are conducted by mechanical grinding in the absence of a solvent, offers a significant green advantage. mdpi.comnih.gov The iodination of pyrimidine (B1678525) derivatives has been achieved in 20-30 minutes with high yields (70-98%) using this solvent-free approach. nih.gov Using benign solvents like polyethylene (B3416737) glycol (PEG-400) or water also improves the environmental profile of the synthesis. mdpi.combenthamdirect.com
Electrochemical Synthesis: Electrochemistry provides a powerful green alternative by using electrons as the primary "reagent" to generate reactive iodinating species in situ from simple iodide salts. researchgate.net This approach avoids the need for chemical oxidants, minimizes waste, and often proceeds under mild conditions in aqueous media. researchgate.net
| Method Type | Example Reagents | Advantages | Disadvantages | Green Chemistry Alignment | Reference |
|---|---|---|---|---|---|
| Traditional Stoichiometric | I₂ / HNO₃, I₂ / CrO₃ | Often effective and well-established. | Harsh conditions, toxic reagents, significant waste. | Poor (low atom economy, high E-factor). | mdpi.com |
| Catalytic | I₂ / CAN (cat.), Hypervalent Iodine Catalysis | Reduces reagent use, milder conditions. | May still require co-oxidants or expensive catalysts. | Good (waste prevention, catalysis). | acs.orgresearchgate.net |
| Alternative Solvents | I₂ / HIO₃ in PEG-400 | Reduces use of volatile organic compounds (VOCs). | Product isolation can sometimes be challenging. | Good (safer solvents). | benthamdirect.com |
| Solvent-Free Mechanochemistry | Solid I₂ / AgNO₃ (grinding) | Eliminates solvent waste, fast reaction times, high yields. | Not applicable to all substrates or scales. | Excellent (waste prevention, energy efficiency). | mdpi.comnih.gov |
| Electrochemical | Iodide salt, electric current | Avoids chemical oxidants, uses electrons as reagent, mild conditions. | Requires specialized equipment. | Excellent (inherently safer chemistry, waste prevention). | researchgate.net |
Chemical Reactivity and Transformations of E 2 Iodobut 2 Ene 1,4 Diol
Reactivity of the Vinylic Iodine Substituent
The carbon-iodine bond at the sp²-hybridized vinylic carbon is a key locus of reactivity. The inherent polarity of this bond, coupled with the high polarizability and good leaving group ability of the iodide, makes this position susceptible to a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)
Cross-coupling reactions represent one of the most powerful tools for carbon-carbon bond formation, and vinylic iodides are highly valued substrates for these transformations due to their reactivity. The general order of reactivity for halides in these processes is I > Br > Cl > F, positioning vinylic iodides like (E)-2-Iodobut-2-ene-1,4-diol as excellent coupling partners. nii.ac.jpwikipedia.org
Palladium catalysis is the cornerstone of modern cross-coupling chemistry. The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. beilstein-journals.orgorganic-chemistry.orguwindsor.ca The cycle begins with the oxidative addition of the vinylic iodide to a Pd(0) complex, forming a Pd(II) intermediate. This step is often rate-determining, and the high reactivity of the C-I bond facilitates this process. wikipedia.org
Suzuki-Miyaura Reaction: This reaction couples the vinylic iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.org It is widely used due to the stability and low toxicity of the boron reagents. nii.ac.jp While specific examples with this compound are not extensively documented in readily available literature, the coupling of its derivatives, such as (E)-2-(4-Iodobut-2-en-1-yl)isoindoline-1,3-dione, with various arylboronic acids has been successfully demonstrated. mdpi.com These reactions, catalyzed by systems like Pd(PPh₃)₄, proceed in good yields, illustrating the feasibility of this transformation on the iodobutenediol scaffold. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling with (E)-2-Iodobut-2-ene Derivatives This table is illustrative and based on reactions of similar substrates.
| Vinylic Iodide Partner | Boronic Acid Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| (E)-2-(4-Iodobut-2-en-1-yl)isoindoline-1,3-dione | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (E)-2-(4-Phenylbut-2-en-1-yl)isoindoline-1,3-dione | 85 | mdpi.com |
Stille Reaction: The Stille coupling involves the reaction of the vinylic iodide with an organostannane (organotin) reagent, catalyzed by palladium. organic-chemistry.org This method is known for its tolerance of a wide variety of functional groups. uwindsor.ca The key transmetalation step involves the transfer of an organic group from the tin reagent to the palladium(II) center. organic-chemistry.org Given the high reactivity of vinylic iodides, this compound is an anticipated excellent substrate for Stille couplings, enabling the introduction of alkyl, vinyl, aryl, and alkynyl groups. organic-chemistry.orgresearchgate.net
Sonogashira Reaction: This reaction forms a carbon-carbon bond between the vinylic iodide and a terminal alkyne. wikipedia.org It is characteristically co-catalyzed by palladium and a copper(I) salt, typically CuI, in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org The vinylic iodide is a particularly reactive electrophile for this transformation. wikipedia.org The Sonogashira reaction allows for the synthesis of enynes, which are valuable intermediates in organic synthesis. libretexts.org The coupling of various vinyl iodides is well-established, proceeding under mild conditions, often at room temperature. wikipedia.org
While palladium dominates the field, other transition metals can also catalyze important transformations of vinylic iodides.
Copper-Catalyzed Reactions: Copper salts, particularly CuI, are well-known co-catalysts in the Sonogashira reaction but can also mediate couplings independently. wikipedia.org Copper-catalyzed methods, such as Ullmann-type couplings, can be used to form carbon-heteroatom or carbon-carbon bonds. There are proposals for synthetic routes involving the reaction of related compounds like E-1-bromo-2-iodobut-2-ene in copper-catalyzed cyclization reactions. whiterose.ac.uk Furthermore, ligand-free copper-catalyzed Suzuki-Miyaura type reactions have been developed for aryl halides, suggesting potential applicability to reactive vinyl iodides. jmchemsci.com
Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling has emerged as a more economical and environmentally friendly alternative to palladium. These reactions often proceed via radical pathways. For instance, an iron-catalyzed domino reaction involving a radical substrate generated from an iodoalkane has been proposed, which includes a cyclization step. beilstein-journals.org
Nucleophilic Substitution Reactions at the Vinylic Carbon
Direct nucleophilic substitution at an unactivated sp²-hybridized carbon of a vinylic halide is a challenging transformation compared to its sp³ counterpart. benthamdirect.comresearchgate.net The attack perpendicular to the plane of the double bond (Sₙ2-like) is disfavored due to steric hindrance and electronic repulsion from the π-system. However, such substitutions are not impossible and can proceed through various mechanisms. researchgate.netsioc-journal.cn
These reactions are often observed in intramolecular cyclizations where a tethered nucleophile is positioned to attack the vinylic carbon. researchgate.netresearchgate.net Theoretical studies suggest that these cyclizations can proceed via an in-plane vinylic nucleophilic substitution (SₙVσ) or an out-of-plane (SₙVπ) mechanism, depending on the nature of the nucleophile. researchgate.net For this compound, its diol functionality provides intramolecular oxygen nucleophiles that could potentially participate in such cyclizations under suitable conditions to form cyclic ethers, although this specific intramolecular reaction is not prominently reported. The reaction is more commonly seen with nucleophiles like thiolates or activated methines. researchgate.net
Radical Reactions Involving Vinylic Iodides
The relatively weak carbon-iodine bond (dissociation energy ~57 kcal/mol) makes vinylic iodides susceptible to homolytic cleavage to generate vinylic radicals upon initiation by radical initiators (e.g., AIBN), light, or single-electron transfer (SET) from a metal. benthamdirect.comacs.org These highly reactive intermediates can participate in a variety of subsequent transformations.
One significant application is in radical cyclization reactions. nii.ac.jp If the molecule contains an appropriately positioned unsaturated bond, the initially formed vinylic radical can add across this bond in an intramolecular fashion to form a new ring system. beilstein-journals.orgacs.org For example, a proposed synthesis of a tetracyclic spirooxindole involves the intramolecular radical cyclization of a substrate derived from E-1-bromo-2-iodobut-2-ene. whiterose.ac.uk This type of reaction, often mediated by manganese(III) acetate (B1210297) or iron salts, provides a powerful method for constructing complex cyclic structures. rsc.orgbrandeis.edu
Transformations Involving the Alkene Moiety
The carbon-carbon double bond in this compound is electron-rich and can undergo a range of addition and cycloaddition reactions typical of alkenes. The presence of the flanking hydroxymethyl groups and the vinylic iodide can influence the stereochemical and regiochemical outcome of these transformations.
Typical reactions of the butenediol double bond include:
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) or hydrogen peroxide can form the corresponding epoxide. scribd.com
Dihydroxylation: The alkene can be converted to a tetraol through dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The stereochemistry of this addition is typically syn.
Cycloaddition: The double bond can act as a dienophile in Diels-Alder reactions or participate in [2+2] photocycloadditions, often catalyzed by copper(I) salts. scribd.com
Cyclodehydration: In the presence of acid catalysts, butenediols can undergo cyclodehydration to form dihydrofuran derivatives. researchgate.net
Palladium-Catalyzed Transformations: The alkene can undergo reactions such as palladium-catalyzed rearrangement of derived silylated vinyloxiranes. academie-sciences.fr
The specific reactivity of the alkene in this compound will be modulated by the electronic and steric effects of the iodine and hydroxyl substituents.
Additions to the Double Bond (e.g., Hydroboration, Halogenation)
The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. Halogenation, for instance, can proceed across the double bond. The reaction of but-2-ene-1,4-diol derivatives with halogens typically leads to the formation of di-halogenated products. beilstein-journals.org Specifically, the addition of iodine to the double bond of this compound would be expected to yield (2E)-2,3-diiodobut-2-ene-1,4-diol. nih.gov The reaction of bromine with similar hexafluorobut-2-ene systems under UV irradiation results in the formation of the corresponding 2,3-dibromo derivative. beilstein-journals.org
While specific studies on the hydroboration of this compound are not extensively detailed in the available literature, the hydroboration of analogous vinyl halides is a known transformation, often proceeding with varying degrees of selectivity influenced by the steric and electronic environment of the double bond.
Olefin Metathesis Reactions and Derivatives
Olefin metathesis is a powerful carbon-carbon bond-forming reaction that redistributes alkene fragments, catalyzed by transition metal complexes, typically involving ruthenium or molybdenum. wikipedia.org This class of reactions includes cross-metathesis (CM), which is particularly relevant for acyclic olefins like this compound.
Research has demonstrated the utility of related butene-1,4-diol structures in Z-selective cross-metathesis reactions using specific ruthenium catalysts. researchgate.net While vinyl iodides can be challenging substrates for olefin metathesis, successful cross-metathesis reactions have been reported for structurally similar compounds like (E)-4-iodobut-3-en-1-ols, which are employed in the synthesis of natural products. researchgate.net These reactions highlight the potential of using this compound and its derivatives in complex synthetic sequences, leveraging the power of olefin metathesis to build larger molecular frameworks. researchgate.netcaltech.edu
A representative table for a potential cross-metathesis reaction is shown below.
| Substrate A | Substrate B (Cross-Partner) | Catalyst | Potential Product |
| This compound | Alkene (R-CH=CH₂) | Grubbs or Hoveyda-Grubbs Catalyst | Substituted allylic alcohol |
Cycloaddition Reactions
The double bond of this compound can participate as a component in cycloaddition reactions, such as the Diels-Alder reaction. In such a [4+2] cycloaddition, it would typically function as the dienophile, reacting with a conjugated diene to form a six-membered ring. The stereochemistry and electronic nature of the substituents on the diol would play a critical role in the reaction's feasibility and outcome. Intramolecular Diels-Alder reactions have been key strategies in the synthesis of complex natural products, underscoring the importance of such transformations. researchgate.net Furthermore, related iodo-substituted butenol (B1619263) derivatives have been utilized in novel intramolecular [4+1] and [4+2] annulation reactions that proceed via cascade radical cyclizations. molaid.com
Reactions of the 1,4-Diol Functionality
The two primary hydroxyl groups offer a wide range of synthetic possibilities, from selective modification to participation in cyclization and complex cascade reactions.
Selective Derivatization of Hydroxyl Groups
The hydroxyl groups of this compound can be selectively protected or derivatized. This is crucial for multi-step syntheses where the reactivity of the alcohols needs to be temporarily masked. Common transformations include esterification and etherification. For instance, in the synthesis of complex molecules, diols are often protected as silyl (B83357) ethers to prevent unwanted side reactions. uni-hannover.de
Enzymatic methods can achieve kinetic resolution through selective acylation. Lipase-catalyzed reactions can distinguish between enantiomers of a chiral alcohol or selectively acylate one hydroxyl group in the presence of others, a technique demonstrated with related iodo-substituted butenols. researchgate.net This approach allows for the preparation of enantiomerically enriched compounds. researchgate.net
Below is a table summarizing potential derivatization reactions.
| Reaction Type | Reagent | Protecting Group/Derivative |
|---|---|---|
| Silylation | TMSCl, Imidazole | Trimethylsilyl (B98337) (TMS) ether |
| Silylation | TBDPSCl, Imidazole | tert-Butyldiphenylsilyl (TBDPS) ether |
| Acylation | Acetic Anhydride, Pyridine | Acetate ester |
Cyclization Reactions (e.g., Etherification, Lactonization)
The 1,4-diol motif is well-suited for intramolecular cyclization reactions to form five-membered heterocyclic rings. Under appropriate conditions, acid-catalyzed or metal-mediated dehydration can lead to the formation of substituted furans. Oxidative cyclization of but-2-ene-1,4-diol derivatives is a known method for synthesizing valuable heterocyclic structures. researchgate.net For example, treatment of a related (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol with reagents to facilitate a Negishi coupling, followed by cyclization, has been used to prepare substituted thiophenes. researchgate.net
The conversion of the diol to a cyclic ether or lactone is a common strategy in synthesis. The formation of (E)-1-Iodo-but-2-ene from (E)-but-2-en-1-ol is a related transformation involving the manipulation of the hydroxyl group. scielo.br
Participation in Cascade Reactions
This compound and its derivatives are valuable precursors in cascade reactions, where multiple bonds are formed in a single synthetic operation. These reactions offer a highly efficient route to complex molecular architectures. For example, the Z-isomer of a related bromo-iodo-butene derivative is used in a one-pot alkylation and subsequent intramolecular Heck-type cyclization to build polycyclic alkaloid frameworks. semanticscholar.orgacs.org
Radical cascade reactions are also prominent. Precursors structurally similar to the title compound have been designed to undergo radical cyclizations, which can be part of a broader strategy for ring expansion or the construction of intricate polycyclic systems, as seen in syntheses of natural products like illisimonin A. acs.org Terpene cyclases can also initiate complex cascade reactions using precursors built from isoprene (B109036) units, transforming simple linear molecules into diverse polycyclic products. uni-hannover.de
Stereochemical Aspects in the Chemistry of E 2 Iodobut 2 Ene 1,4 Diol
Elucidation and Confirmation of (E)-Configuration
The assignment of the (E)-configuration to 2-Iodobut-2-ene-1,4-diol is crucial for understanding its reactivity. The geometry of the double bond in such vinyl iodides and allylic alcohols is typically established using advanced spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
One of the most powerful NMR techniques for determining stereochemistry is the Nuclear Overhauser Effect (NOE). nih.govwikipedia.org The NOE is observed between nuclei that are in close spatial proximity, regardless of whether they are connected by chemical bonds. libretexts.org For (E)-2-Iodobut-2-ene-1,4-diol, irradiation of the vinylic proton would lead to an enhancement of the signal for the protons of the adjacent hydroxymethyl group on the same side of the double bond. Conversely, in the corresponding (Z)-isomer, an NOE would be expected between the vinylic proton and the protons of the other hydroxymethyl group. The absence of this latter correlation and the presence of the former would provide strong evidence for the (E)-configuration.
Table 1: Expected Nuclear Overhauser Effect (NOE) Correlations for the Confirmation of the (E)-Configuration of 2-Iodobut-2-ene-1,4-diol
| Irradiated Protons | Expected NOE Enhancement | Conclusion |
| Vinylic Proton (-CH=) | Protons of the adjacent -CH₂OH group | Consistent with (E)-isomer |
| Vinylic Proton (-CH=) | No significant enhancement of the non-adjacent -CH₂OH group protons | Consistent with (E)-isomer |
In addition to NMR, single-crystal X-ray diffraction can provide unambiguous proof of stereochemistry, should a suitable crystalline derivative be prepared. esrf.frmdpi.com This technique maps the electron density of a molecule in the solid state, allowing for the precise determination of bond lengths, bond angles, and the relative spatial arrangement of all atoms, thereby confirming the (E)-geometry of the double bond.
Impact of the (E)-Stereochemistry on Reaction Outcomes
The well-defined (E)-stereochemistry of 2-Iodobut-2-ene-1,4-diol is a critical factor in determining the stereochemical outcome of its subsequent reactions. This is particularly evident in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. organic-chemistry.org
Vinyl iodides are common substrates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Stille, and Sonogashira couplings. A key feature of these reactions is that they generally proceed with retention of the double bond's configuration. nih.gov This means that the (E)-geometry of the starting material is transferred to the product. For example, in a Suzuki coupling of this compound with an arylboronic acid, the resulting (E)-2-arylbut-2-ene-1,4-diol would be formed stereospecifically.
The (E)-configuration also influences the accessibility of the reactive centers in the molecule. The spatial arrangement of the iodo and hydroxyl groups can affect the approach of reagents, potentially leading to different reaction rates or even different reaction pathways compared to the (Z)-isomer.
Diastereoselectivity and Enantioselectivity in Transformations
The presence of two prochiral hydroxymethyl groups in this compound opens up the possibility of diastereoselective and enantioselective transformations. While specific studies on this particular diol are not extensively documented, the principles of stereoselective synthesis can be applied.
Diastereoselectivity: In reactions where a new stereocenter is created, the existing stereochemistry of the double bond can influence the stereochemical outcome at the new center. For instance, an epoxidation of the double bond would lead to a diol epoxide. The relative orientation of the newly formed epoxide ring with respect to the two hydroxymethyl groups would be influenced by the (E)-geometry of the starting material, potentially favoring one diastereomer over the other.
Enantioselectivity: The two hydroxymethyl groups are enantiotopic, meaning that in a chiral environment, they can be distinguished. The use of a chiral catalyst could enable the selective reaction of one of the two -CH₂OH groups, leading to an enantioenriched product. For example, an enzyme-catalyzed acylation could selectively acylate one of the two hydroxyl groups, a common strategy in the synthesis of chiral molecules. scispace.com
Table 2: Potential Stereoselective Reactions of this compound
| Reaction Type | Reagent/Catalyst | Potential Outcome | Stereochemical Principle |
| Epoxidation | m-CPBA | Formation of a diastereomeric epoxide | Substrate-controlled diastereoselectivity |
| Asymmetric Acylation | Chiral catalyst (e.g., lipase) | Enantioselective formation of a monoacetate | Catalyst-controlled enantioselectivity |
| Dihydroxylation | OsO₄, chiral ligand | Formation of a chiral tetraol | Catalyst-controlled diastereo- and enantioselectivity |
Retention or Inversion of Configuration During Key Reactions
The stereochemical fate of the double bond in this compound during chemical reactions is of paramount importance for synthetic planning. As mentioned previously, many of the most common and synthetically useful reactions for vinyl iodides proceed with retention of configuration.
Table 3: Stereochemical Outcome of a Representative Palladium-Catalyzed Reaction
| Reaction | Starting Material | Product | Stereochemical Outcome |
| Suzuki Coupling | This compound | (E)-2-Arylbut-2-ene-1,4-diol | Retention of (E)-configuration |
In contrast, reactions that proceed through intermediates that allow for bond rotation, such as certain radical or ionic pathways, could potentially lead to a mixture of (E) and (Z) isomers. However, for the well-established and controlled reactions typically employed for vinyl iodides, retention of configuration is the dominant and expected outcome.
Spectroscopic and Structural Characterization of E 2 Iodobut 2 Ene 1,4 Diol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental NMR data for (E)-2-Iodobut-2-ene-1,4-diol is not widely available in the reviewed literature, a theoretical analysis based on its structure allows for the prediction of its spectral features.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of hydroxyl groups (-OH), methylene (B1212753) groups (-CH₂), and a vinyl proton (-CH=) would each produce a characteristic resonance. The chemical shifts are influenced by the electronegativity of adjacent atoms (iodine and oxygen) and the electronic environment of the double bond.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OH | 2.0 - 4.0 | Singlet (broad) | N/A |
| -CH₂- (at C1) | ~4.2 | Doublet | ~6 Hz |
| -CH₂- (at C4) | ~4.1 | Doublet | ~6 Hz |
| =CH- | ~6.0 | Triplet | ~6 Hz |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, four distinct carbon signals are anticipated, corresponding to the two methylene carbons and the two sp² hybridized carbons of the double bond. The carbon atom bonded to the iodine atom is expected to be significantly shifted downfield.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂OH) | ~65 |
| C2 (=CI-) | ~100 |
| C3 (=CH-) | ~130 |
| C4 (-CH₂OH) | ~63 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal scalar couplings between protons. For instance, correlations would be expected between the vinyl proton and the protons of the adjacent methylene group, as well as between the hydroxyl protons and the methylene protons under certain conditions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish direct one-bond correlations between protons and their attached carbon atoms. This would definitively link the proton signals to their corresponding carbon signals.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways
Mass spectrometry is a key technique for determining the molecular weight and formula of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns. Predicted mass spectrometry data for this compound suggests a monoisotopic mass of 213.94908 Da. rsc.org
Predicted Mass Spectrometry Data for this compound Adducts rsc.org
| Adduct | m/z |
| [M+H]⁺ | 214.95636 |
| [M+Na]⁺ | 236.93830 |
| [M-H]⁻ | 212.94180 |
| [M+NH₄]⁺ | 231.98290 |
| [M+K]⁺ | 252.91224 |
| [M+H-H₂O]⁺ | 196.94634 |
| [M]⁺ | 213.94853 |
The fragmentation of this compound under electron ionization would likely involve initial loss of water from the molecular ion, given the presence of the hydroxyl groups. rsc.org Cleavage of the C-I bond would also be a probable fragmentation pathway, leading to a prominent peak corresponding to the iodine cation or the remaining organic fragment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-O bonds.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (sp³) | 2850-3000 | Medium |
| C=C (alkene) | 1640-1680 | Medium to Weak |
| C-O (alcohol) | 1000-1260 | Strong |
| C-I | 500-600 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and stereochemistry in the solid state. To date, there are no published reports of the single-crystal X-ray structure of this compound. Such a study would be invaluable for confirming the E-configuration of the double bond and for understanding the intermolecular interactions, such as hydrogen bonding, in the solid state.
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity (if chiral)
This compound is an achiral molecule. Its structure possesses a plane of symmetry that encompasses the carbon-carbon double bond. Due to the absence of chirality, this compound does not exhibit optical activity, meaning it does not rotate the plane of polarized light. Consequently, techniques such as optical rotation and circular dichroism, which are used to characterize chiral molecules and determine enantiomeric purity, are not applicable to this compound.
Theoretical and Computational Studies on E 2 Iodobut 2 Ene 1,4 Diol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure of (E)-2-Iodobut-2-ene-1,4-diol and predicting its reactivity. High-level ab initio and Density Functional Theory (DFT) methods are employed to model the molecule's properties. A crucial aspect of calculations involving iodine is the inclusion of relativistic effects, particularly spin-orbit coupling (SOC), due to the high atomic number of iodine. aip.orgresearchgate.net These effects can significantly influence the electronic states and potential energy surfaces.
The electronic structure is characterized by the distribution of electron density and the nature of the molecular orbitals. The presence of the electron-withdrawing iodine atom and the electronegative hydroxyl groups significantly polarizes the molecule. The vinyl iodide moiety is known to have a strengthened C-I bond due to the donation of the iodine lone pair into the π* orbital of the alkene. wikipedia.org This interaction also reduces the electrophilicity of the carbon atom bonded to iodine.
Reactivity predictions can be derived from the analysis of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. For this compound, the HOMO is likely to be localized on the C=C double bond and the iodine atom, while the LUMO is expected to be an antibonding orbital associated with the C-I bond. This suggests that the molecule could be susceptible to electrophilic attack at the double bond and nucleophilic attack at the carbon bearing the iodine, potentially leading to substitution or elimination reactions.
Table 1: Predicted Electronic Properties of this compound based on Analogous Systems
| Property | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Relatively high, localized on C=C and I |
| LUMO Energy | Relatively low, associated with σ*(C-I) |
| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity |
| Dipole Moment | Significant, due to polar C-I and O-H bonds |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of reactions involving this compound and for characterizing the transition states of these reactions. researchgate.net DFT calculations can provide detailed energy profiles for various reaction pathways, helping to identify the most favorable mechanism.
For instance, in cross-coupling reactions where vinyl iodides are common substrates, DFT can be used to model the oxidative addition step to a metal catalyst. nih.govnih.gov The calculations would elucidate the geometry and energy of the transition state for this process. Similarly, for nucleophilic substitution reactions at the iodinated carbon, DFT can distinguish between SN1 and SN2 pathways by calculating the energies of the respective intermediates and transition states.
A DFT study on the interaction of molecular iodine with alcohols suggests that the formation of a halogen bond can activate the hydroxyl group, although this activation may not be sufficient for an SN1 process even in polar solvents. researchgate.net In the case of this compound, intramolecular hydrogen bonding between the two hydroxyl groups could also influence reaction pathways, and DFT is well-suited to quantify the energetic effects of such interactions.
Table 2: Illustrative DFT-Calculated Energy Barriers for Hypothetical Reactions of a Vinyl Iodide
| Reaction Type | Reactants | Transition State Energy (kcal/mol) | Product(s) |
|---|---|---|---|
| Nucleophilic Substitution (SN2) | Vinyl Iodide + Nu⁻ | 20-25 | Substituted Alkene + I⁻ |
| Oxidative Addition | Vinyl Iodide + Pd(0) | 10-15 | Vinyl-Pd(II)-I Complex |
Conformation Analysis and Stereochemical Preferences
The conformational landscape of this compound is determined by the rotation around the C-C and C-O single bonds. The presence of two hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the preferred conformations. researchgate.net
Computational methods, such as DFT and molecular mechanics, can be used to perform a systematic conformational search to identify the low-energy conformers of the molecule. The relative energies of these conformers can be calculated to determine their populations at a given temperature. Studies on similar diols, like 2,3-butanediol, have shown that gauche orientations can be favored due to the formation of intramolecular hydrogen bonds. researchgate.netyoutube.com
Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution, revealing the influence of the solvent on its conformation and reactivity. acs.org By simulating the molecule in a box of explicit solvent molecules, one can observe how the solvent interacts with the solute and how these interactions affect its properties.
The choice of solvent can have a profound effect on the conformational equilibrium. In polar protic solvents like water or methanol, the solvent molecules can form hydrogen bonds with the hydroxyl groups of the diol, potentially disrupting the intramolecular hydrogen bonds and favoring more extended conformations. nih.gov In aprotic solvents, intramolecular hydrogen bonding is likely to be more prevalent.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-butanediol |
Synthetic Applications of E 2 Iodobut 2 Ene 1,4 Diol As a Building Block
Utilization in the Total Synthesis of Natural Products
The strategic placement of the vinyl iodide and diol functionalities in (E)-2-Iodobut-2-ene-1,4-diol makes it an attractive starting material for the synthesis of natural products. The vinyl iodide allows for the stereospecific formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, which is a cornerstone of modern synthetic strategy.
While direct total syntheses employing this compound are not extensively documented in readily available literature, the utility of the vinyl iodide motif in natural product synthesis is well-established. For instance, vinyl iodides have been employed as pivotal building blocks in the total synthesis of complex molecules like (±)-deguelin and (±)-tephrosin. nih.govfigshare.com In these syntheses, the vinyl iodide serves as a key component for constructing intricate ring systems via coupling reactions.
The general strategy would involve using the vinyl iodide of this compound to participate in coupling reactions such as Suzuki, Stille, Heck, or Sonogashira reactions to build the carbon skeleton of the target natural product. wikipedia.org The diol functionality can be protected during these steps and later deprotected and oxidized to form aldehydes, carboxylic acids, or other necessary functional groups present in the natural product. Alternatively, the diols can be used to form cyclic ethers or esters, which are common motifs in many natural products.
The table below illustrates the potential application of this compound in various cross-coupling reactions crucial for natural product synthesis.
| Cross-Coupling Reaction | Coupling Partner | Catalyst/Conditions | Resulting Bond | Potential Application in Natural Product Synthesis |
| Suzuki Coupling | Organoboron Reagent (e.g., Arylboronic acid) | Pd catalyst, Base | C(sp²)–C(sp²) | Formation of biaryl or vinyl-aryl linkages |
| Stille Coupling | Organotin Reagent | Pd catalyst | C(sp²)–C(sp²) | Creation of complex carbon frameworks |
| Heck Reaction | Alkene | Pd catalyst, Base | C(sp²)–C(sp²) | Vinylation of aryl or vinyl halides |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | C(sp²)–C(sp) | Synthesis of enynes |
Precursor for the Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly five-membered rings such as furans, pyrroles, and thiophenes. The synthetic strategy generally involves the oxidation of the 1,4-diol to a 1,4-dicarbonyl compound, which can then undergo cyclization with appropriate reagents.
Furans: The Paal-Knorr furan (B31954) synthesis is a well-established method for synthesizing furans from 1,4-dicarbonyl compounds. wikipedia.orgpharmaguideline.com Oxidation of this compound would yield (E)-2-iodo-but-2-ene-1,4-dial or the corresponding diketone, which upon acid-catalyzed cyclization and dehydration, would furnish a 3-iodofuran derivative. The iodo-substituent can then be further functionalized, for example, through another cross-coupling reaction.
Pyrroles: Similarly, the Paal-Knorr pyrrole (B145914) synthesis allows for the preparation of pyrroles from 1,4-dicarbonyls by condensation with ammonia (B1221849) or primary amines. wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.org The resulting 3-iodopyrrole can be a building block for more complex nitrogen-containing heterocycles.
Thiophenes: For the synthesis of thiophenes, the 1,4-dicarbonyl intermediate derived from this compound can be treated with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, in a Paal-Knorr thiophene (B33073) synthesis. wikipedia.orgpharmaguideline.com This would lead to a 3-iodothiophene, a versatile intermediate in organic synthesis. orgsyn.org
Furthermore, a related compound, (Z)-but-2-ene-1,4-diol, has been used in the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT), a key monomer for conducting polymers. researchgate.net The synthesis involves epoxidation, etherification, and thiophene formation. A similar pathway could potentially be envisioned for the (E)-isomer.
The following table summarizes the synthesis of these key heterocycles from this compound.
| Target Heterocycle | Key Intermediate | Cyclization Reagent | Reaction Name |
| 3-Iodofuran | (E)-2-Iodo-1,4-dicarbonyl | Acid catalyst | Paal-Knorr Furan Synthesis |
| 3-Iodopyrrole | (E)-2-Iodo-1,4-dicarbonyl | Ammonia or Primary Amine | Paal-Knorr Pyrrole Synthesis |
| 3-Iodothiophene | (E)-2-Iodo-1,4-dicarbonyl | Sulfurizing Agent (e.g., P₄S₁₀) | Paal-Knorr Thiophene Synthesis |
Building Block for Advanced Materials (e.g., Organic Electronic Materials)
The unique structure of this compound also lends itself to the synthesis of advanced materials. The diol functionality can be used in polymerization reactions, such as polycondensation or polyetherification, to form polyesters and polyethers. The vinyl iodide group can be retained in the polymer backbone for subsequent post-polymerization modification via cross-coupling reactions, allowing for the tuning of the material's properties.
For example, the related cis-2-butene-1,4-diol (B44940) has been used in the catalytic condensation to generate poly(2-butenediol), an unsaturated telechelic polyether diol. nih.gov A similar polymerization of the (E)-isomer could lead to novel polymers with different stereochemistry and potentially different material properties. These unsaturated polymers could be further cross-linked or functionalized to create robust networks.
In the field of organic electronic materials, building blocks containing thiophene, furan, and pyrrole are of significant interest. As discussed in the previous section, this compound can serve as a precursor to these heterocycles. The synthesis of monomers like EDOT from butenediol derivatives highlights the potential of this class of compounds in the development of conducting polymers and other organic electronic materials. researchgate.net Furthermore, iodine itself can be used as a dopant to enhance the electrical conductivity of organic semiconducting materials. mdpi.com
Construction of Complex Organic Scaffolds and Chiral Molecules
This compound is a versatile scaffold for the construction of more complex organic molecules, including those with defined stereochemistry. The two primary hydroxyl groups can be differentially protected, allowing for selective reactions at each end of the molecule.
The diol functionality is a key feature for the synthesis of chiral molecules. For example, the diol can be converted into a chiral acetal (B89532) or ketal by reaction with a chiral ketone or aldehyde. Alternatively, enzymatic resolution of the diol or its derivatives can provide access to enantiomerically enriched building blocks. These chiral diols can then be used in the synthesis of chiral ligands for asymmetric catalysis. nih.govmdpi.com The development of novel chiral ligands is crucial for the advancement of enantioselective synthesis. nih.govemory.edu
The combination of the vinyl iodide and the diol functionalities allows for a modular approach to complex molecule synthesis. For instance, a cross-coupling reaction at the vinyl iodide position can be followed by transformations of the diol, or vice versa. This sequential functionalization enables the construction of intricate and highly functionalized organic scaffolds.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The future development of synthetic routes to (E)-2-Iodobut-2-ene-1,4-diol is likely to focus on improving efficiency and sustainability. Current synthetic strategies, while effective, may rely on harsh reagents or produce significant waste. Future research should aim to address these limitations.
One promising area of investigation is the use of catalytic methods for the iodination of alkyne or alkene precursors. For instance, the development of catalysts that can facilitate the direct, stereoselective iodohydroxylation of a suitable butynediol or butenediol precursor would be a significant advancement. This could involve the use of transition metal catalysts or organocatalysts that operate under mild conditions and with high atom economy.
Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. For example, exploring enzymatic or chemo-enzymatic approaches could offer highly selective and sustainable routes to this compound and its derivatives.
| Proposed Synthetic Improvement | Potential Advantages | Key Research Challenge |
| Catalytic Iodohydroxylation | High stereoselectivity, reduced waste | Catalyst design and optimization |
| Chemo-enzymatic Synthesis | High selectivity, mild conditions | Enzyme discovery and engineering |
| Flow Chemistry Synthesis | Improved safety and scalability | Reactor design and optimization |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The vinyl iodide and diol functionalities of this compound offer a rich landscape for exploring novel reactivity. The carbon-iodine bond is particularly amenable to a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions.
Future research will likely focus on expanding the scope of known coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, with this specific substrate. This could lead to the synthesis of a diverse library of substituted butenediols with unique electronic and steric properties.
Beyond established methods, there is an opportunity to discover unprecedented transformations. For example, intramolecular reactions that exploit the proximity of the vinyl iodide and diol groups could lead to the formation of novel heterocyclic structures. The development of cascade reactions, where multiple bonds are formed in a single operation, would also be a highly efficient approach to building molecular complexity from this platform.
Expanding the Scope of Stereoselective Syntheses
The stereochemistry of the double bond and the two hydroxyl groups in derivatives of this compound can have a profound impact on their biological activity and material properties. Therefore, the development of methods for the stereoselective synthesis and derivatization of this compound is of paramount importance.
Future research should focus on asymmetric transformations that can selectively modify one or both of the hydroxyl groups. This could involve the use of chiral catalysts or reagents to achieve high levels of enantioselectivity. For example, asymmetric esterification, etherification, or amination reactions could provide access to a wide range of chiral derivatives.
Furthermore, the stereoselective nature of subsequent reactions of the vinyl iodide moiety should be investigated. Many transition-metal-catalyzed cross-coupling reactions are known to proceed with retention of stereochemistry, and confirming this for this compound would be crucial for its application in stereocontrolled synthesis.
| Stereoselective Approach | Target | Potential Outcome |
| Asymmetric Dihydroxylation | Alkynyl precursor | Access to all four diastereomers of the diol |
| Kinetic Resolution | Racemic diol | Separation of enantiomers |
| Desymmetrization | Meso-diol derivative | Enantiomerically enriched products |
Applications in New Areas of Chemical Science and Technology
The unique combination of functional groups in this compound suggests its potential for a wide range of applications. While its current uses are not extensively documented, its structure lends itself to exploration in several key areas.
In medicinal chemistry, the butenediol backbone is a feature in some biologically active molecules. The vinyl iodide provides a handle for the introduction of various pharmacophores through cross-coupling reactions, enabling the rapid generation of compound libraries for drug discovery.
In materials science, the diol functionality allows for the incorporation of this molecule into polymers, such as polyesters and polyurethanes. The presence of the iodine atom could impart unique properties to these materials, such as increased refractive index or flame retardancy. The vinyl group also offers a site for polymerization or post-polymerization modification.
Computational Design of New Reactions and Derivatization Pathways
Computational chemistry and molecular modeling can play a crucial role in accelerating the exploration of the chemical space around this compound. Density functional theory (DFT) and other quantum mechanical methods can be used to predict the feasibility and selectivity of new reactions.
Future research in this area could involve the computational screening of potential catalysts for the synthesis of the target molecule, as well as for its subsequent transformations. Reaction mechanisms can be elucidated, providing insights that can guide experimental design and optimization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-2-Iodobut-2-ene-1,4-diol, and what catalysts are commonly employed?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of 2-iodo-2-butyne-1,4-diol using palladium-based catalysts (e.g., Pd/C or Pd on filamentous active carbon) under controlled hydrogen pressure (1–5 bar) in methanol or ethanol . For stereoselective iodination, Heck-Matsuda coupling in flow reactors has been explored, eliminating the need for ligands by leveraging enhanced reaction kinetics in continuous flow systems .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : According to GHS guidelines, the compound is classified as an irritant. Lab handling requires PPE (gloves, goggles), fume hood use, and avoidance of direct skin contact. Spills should be neutralized with inert adsorbents, and waste must comply with halogenated organic disposal protocols .
Q. How can the stereochemical purity of this compound be verified?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is used to confirm the E-isomer configuration via coupling constants (e.g., for trans-olefins). X-ray crystallography (CCDC deposition) provides definitive structural validation .
Q. What solvents and conditions optimize its stability during storage?
- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass to prevent iodinated bond degradation. Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are preferred for dissolution due to low reactivity with iodine .
Advanced Research Questions
Q. How do reaction kinetics differ between batch and flow reactors for synthesizing this compound?
- Methodological Answer : Flow reactors enhance mass transfer and reduce Pd nanoparticle aggregation, enabling ligand-free Heck-Matsuda reactions. Residence time optimization (e.g., 10–30 min at 50–70°C) improves yield (up to 85%) compared to batch systems (60–70% with ligands) .
Q. What mechanistic insights explain iodine’s role in modulating reactivity during cross-coupling reactions?
- Methodological Answer : The iodine substituent acts as a directing group, stabilizing transition states in Pd-catalyzed coupling via hyperconjugation. Density Functional Theory (DFT) studies suggest that iodine’s polarizability lowers activation energy for oxidative addition steps .
Q. How can contradictory data on catalytic efficiency (e.g., Pd vs. Ni systems) be resolved?
- Methodological Answer : Systematic screening of catalysts (Pd, Ni, Cu) under standardized conditions (solvent, temperature, pressure) with GC-MS monitoring identifies optimal systems. For example, Pd/C achieves >90% selectivity in hydrogenation, while Ni catalysts suffer from over-reduction to saturated diols .
Q. What advanced analytical techniques quantify trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
